3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H11FO2. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(3-Fluoro-4-methoxyphenyl)prop-2-enal or 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid.
Reduction: 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propen-1-ol: Lacks the fluoro group, resulting in different chemical and biological properties.
3-(4-Fluorophenyl)-2-propen-1-ol: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is unique due to the presence of both fluoro and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern enhances its versatility in various research and industrial applications .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-5,7,12H,6H2,1H3/b3-2+ |
InChI Key |
ORZCHFYBMQINMK-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CO)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCO)F |
Origin of Product |
United States |
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